

Application Notes and Protocols for Jms-053 in Cell Migration Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Jms-053 is a potent and selective small-molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3.[1][2] PTP4A3 is a member of the PTP4A family of phosphatases that are frequently overexpressed in a variety of human cancers and have been implicated in promoting tumor progression, metastasis, and angiogenesis.[3][4] By inhibiting PTP4A3, **Jms-053** has been shown to impede cancer cell migration, disrupt spheroid growth, and decrease RhoA activity.[5] These characteristics make **Jms-053** a valuable tool for studying the role of PTP4A3 in cell migration and a potential therapeutic candidate for targeting metastatic cancers.

This document provides detailed application notes and protocols for utilizing **Jms-053** in cell migration assays, including recommended concentrations, experimental procedures for transwell and wound healing assays, and an overview of the relevant signaling pathways.

Mechanism of Action

Jms-053 functions as a reversible, allosteric inhibitor of PTP4A3. The inhibition of PTP4A3 by Jms-053 has been shown to interfere with key signaling pathways that regulate cell motility. One of the primary downstream effects is the modulation of the RhoA signaling pathway. PTP4A3 is known to promote the activation of RhoA, a small GTPase that plays a critical role in actin cytoskeleton dynamics, stress fiber formation, and cell contraction, all of which are

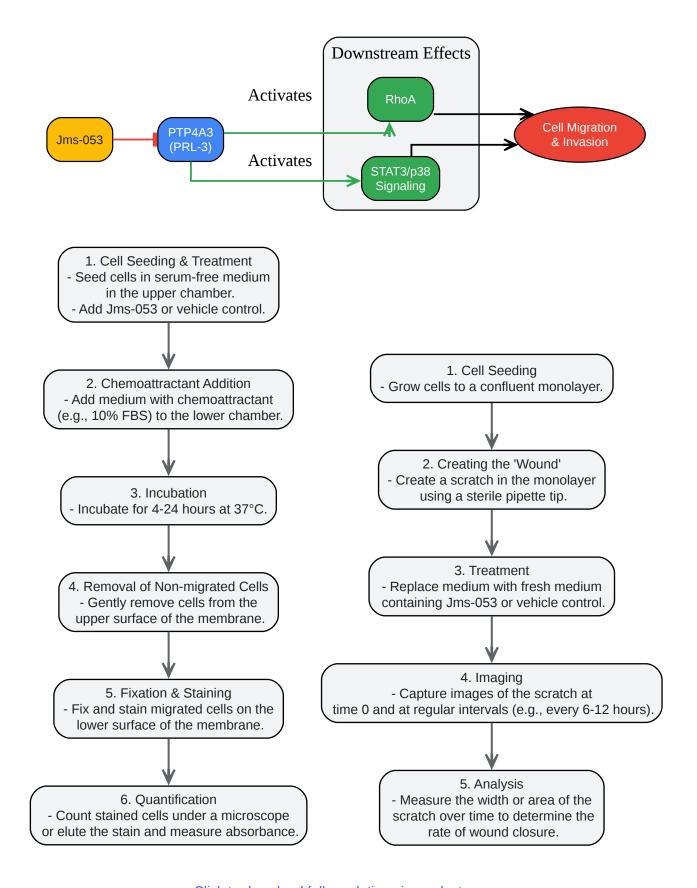


Methodological & Application

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essential for cell migration. By inhibiting PTP4A3, **Jms-053** leads to a decrease in active RhoA. Additionally, **Jms-053** has been observed to impact the STAT3 and p38 signaling pathways, which are also involved in the regulation of cell migration and invasion.





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